(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine
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Overview
Description
(3-Pentyl-1-bicyclo[111]pentanyl)hydrazine is a compound that features a bicyclo[111]pentane core, which is a highly strained and unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine typically involves the use of [1.1.1]propellane as a key starting material. One common method involves the radical addition of hydrazine derivatives to [1.1.1]propellane, followed by functionalization to introduce the pentyl group. This process can be carried out under transition-metal-free conditions, utilizing photoredox catalysis to facilitate the formation of the desired bicyclo[1.1.1]pentane core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the geometry of aromatic systems, allowing it to bind to similar targets. This can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and can be used as bioisosteres for aromatic systems.
Cubanes: Another class of highly strained compounds that can serve as bioisosteres.
Adamantanes: These compounds also feature a rigid, three-dimensional structure and are used in similar applications.
Uniqueness
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine is unique due to its combination of the bicyclo[1.1.1]pentane core with a hydrazine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable tool in various fields of research and industry .
Properties
IUPAC Name |
(3-pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-3-4-5-9-6-10(7-9,8-9)12-11/h12H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIMXVYQSIYWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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